3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a hydroxyl group, a propan-2-yl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions typically include a basic environment, such as sodium hydroxide or potassium hydroxide, and a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexene ring provides structural stability. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but has a different ring size and substitution pattern.
3-Hydroxy-2-(hydroxymethyl)propanal: Another similar compound with a hydroxyl and hydroxymethyl group.
2-Propanone, 1-hydroxy-:
Uniqueness
3-Hydroxy-2-propan-2-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structure
Properties
Molecular Formula |
C9H14O2 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9-7(10)4-3-5-8(9)11/h6,10H,3-5H2,1-2H3 |
InChI Key |
MAEUZYXOCDXXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(CCCC1=O)O |
Origin of Product |
United States |
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